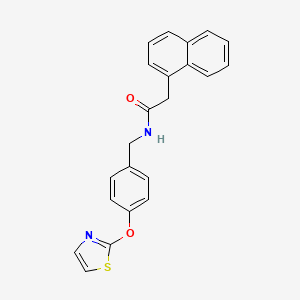![molecular formula C23H22N8O2 B2616482 2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1396768-04-9](/img/structure/B2616482.png)
2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and a piperazine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine are acetylcholinesterase (AChE) and alpha1-adrenergic receptors . AChE is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain, playing an important role in learning and memory . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine interacts with its targets by inhibiting AChE and showing affinity for alpha1-adrenergic receptors . It exhibits inhibitory activity against AChE, and it shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The compound 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition increases the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission . It also affects the adrenergic signaling pathway by interacting with alpha1-adrenergic receptors .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds .
Result of Action
The molecular and cellular effects of the action of 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine include enhanced cholinergic neurotransmission due to AChE inhibition and potential modulation of adrenergic signaling due to interaction with alpha1-adrenergic receptors .
Análisis Bioquímico
Biochemical Properties
2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing acetylcholine in the brain . This inhibition is significant as it can enhance cognitive functions by increasing acetylcholine levels. Additionally, the compound interacts with alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels and other tissues .
Cellular Effects
The effects of 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the NF-kB inflammatory pathway, which plays a role in immune responses and inflammation . This modulation can lead to reduced production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Molecular Mechanism
At the molecular level, 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It binds to the active sites of enzymes such as acetylcholinesterase, inhibiting their activity . The compound also interacts with alpha1-adrenergic receptors, acting as an antagonist and blocking the binding of endogenous neurotransmitters like noradrenaline and epinephrine . These interactions result in the modulation of cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine have been studied over time. The compound has shown stability under various conditions, with its inhibitory activity against acetylcholinesterase remaining consistent over extended periods . Long-term studies have also indicated that the compound maintains its anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in cell cultures .
Dosage Effects in Animal Models
The effects of 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and reduce inflammation without significant adverse effects . At higher doses, some toxic effects have been observed, including potential hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and liver.
Subcellular Localization
The subcellular localization of 2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step reactionsThe reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups into the pyrimidine or piperazine rings.
Aplicaciones Científicas De Investigación
2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An arylpiperazine-based compound with similar structural features.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a related structure.
Urapidil: Shares structural similarities and pharmacological properties with the compound .
Uniqueness
What sets 2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine apart is its unique combination of a triazole ring, pyrimidine ring, and piperazine moiety. This combination provides a distinct pharmacological profile, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O2/c1-33-19-9-3-2-8-18(19)31-21(17-7-4-5-10-24-17)20(27-28-31)22(32)29-13-15-30(16-14-29)23-25-11-6-12-26-23/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHKFPFMWOBWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
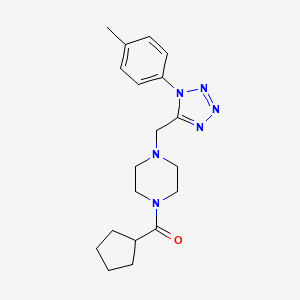
![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B2616400.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2616401.png)
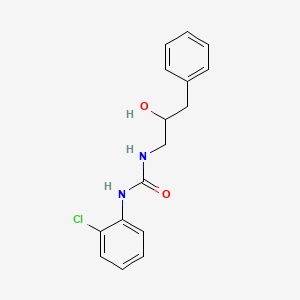
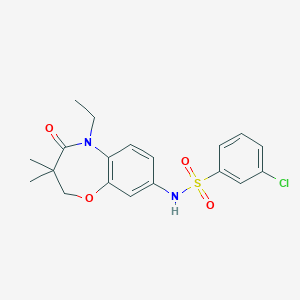
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2616407.png)
![4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine](/img/structure/B2616408.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2616409.png)
![2-(3-methylphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2616410.png)
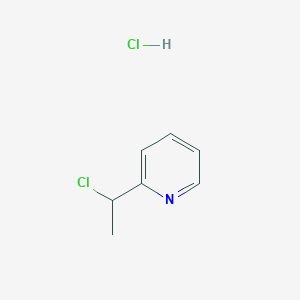
![(2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile](/img/structure/B2616413.png)
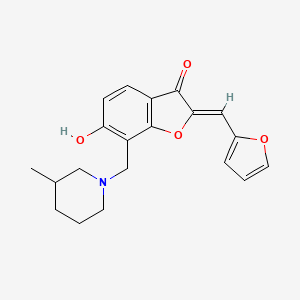
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B2616418.png)
